![molecular formula C8H11BrN2O B6598989 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine CAS No. 1289209-27-3](/img/structure/B6598989.png)
3-[(3-bromopyridin-4-yl)oxy]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-bromopyridin-4-yl)oxy]propan-1-amine (3-BrPPA) is a synthetic organic compound that has been used in a variety of scientific research applications. It has been used for its ability to interact with biological targets and its ability to act as a substrate for enzymes. 3-BrPPA has been studied for its potential as a therapeutic agent, and has been used as a model compound for drug design and development.
Applications De Recherche Scientifique
3-[(3-bromopyridin-4-yl)oxy]propan-1-amine has been used in a variety of scientific research applications, including drug design and development, enzyme inhibition studies, and as a model compound for various biochemical processes. It has been used as a substrate for various enzymes, and has been used to study the binding of ligands to proteins. It has also been used to study the effects of various drugs on biochemical pathways, and to investigate the mechanisms of action of various drugs.
Mécanisme D'action
The mechanism of action of 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine is not fully understood, but it is believed to interact with biological targets by forming hydrogen bonds and hydrophobic interactions. It is believed to act as a substrate for enzymes, and it is also believed to bind to proteins and other biological targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine are not fully understood, but it is believed to interact with biological targets by forming hydrogen bonds and hydrophobic interactions. It is believed to act as a substrate for enzymes, and it is also believed to bind to proteins and other biological targets. It has been shown to have an inhibitory effect on the activity of various enzymes, and it has been used to study the effects of various drugs on biochemical pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine is its high yield and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine is a toxic compound and should be handled with care. In addition, 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine is not suitable for use in in vivo studies, as its toxicity may be too high for use in living organisms.
Orientations Futures
There are several potential future directions for research on 3-[(3-bromopyridin-4-yl)oxy]propan-1-amine. These include further investigation into its mechanism of action, its potential as a therapeutic agent, and its use as a model compound for drug design and development. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. Finally, further research could be conducted into its potential applications in drug discovery and development.
Méthodes De Synthèse
3-[(3-bromopyridin-4-yl)oxy]propan-1-amine is synthesized from the reaction of 4-bromopyridine with propan-1-amine in the presence of a strong base such as sodium hydride. The reaction proceeds in a two-step process, with the first step involving the formation of a pyridine-amine intermediate, and the second step involving the formation of the final product. The reaction is typically carried out at room temperature, and the yield of the product is typically high.
Propriétés
IUPAC Name |
3-(3-bromopyridin-4-yl)oxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-6-11-4-2-8(7)12-5-1-3-10/h2,4,6H,1,3,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYNKRYEIUYQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCCCN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromopyridin-4-yl)oxy]propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


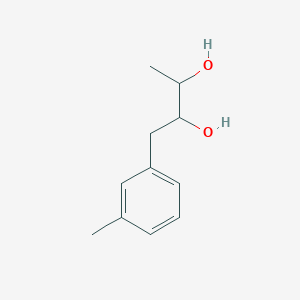
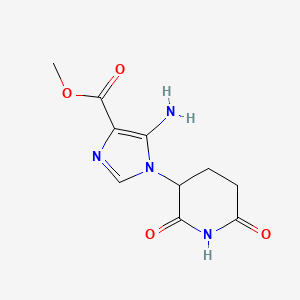
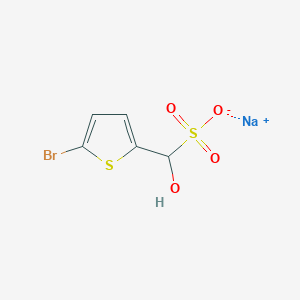
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
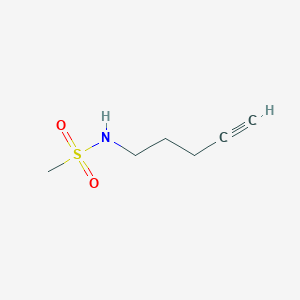
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
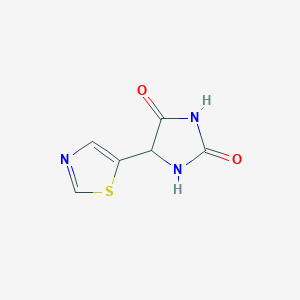
![1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6598971.png)
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)



